![molecular formula C21H14F3N B14235581 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- CAS No. 528836-80-8](/img/structure/B14235581.png)
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The addition of a trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .
Métodos De Preparación
The synthesis of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethylating agents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents .
Análisis De Reacciones Químicas
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- can be compared with other indole derivatives such as:
1H-Indole, 2-phenyl-3-[4-(methyl)phenyl]-: Lacks the trifluoromethyl group, resulting in different biological activities and properties.
1H-Indole, 2-phenyl-3-[4-(fluoro)phenyl]-: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and lipophilicity.
The presence of the trifluoromethyl group in 1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its biological activity, stability, and lipophilicity compared to similar compounds .
Propiedades
Número CAS |
528836-80-8 |
|---|---|
Fórmula molecular |
C21H14F3N |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C21H14F3N/c22-21(23,24)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)25-20(19)15-6-2-1-3-7-15/h1-13,25H |
Clave InChI |
LJNSBUJGTCKXQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


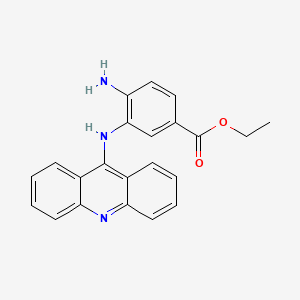
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
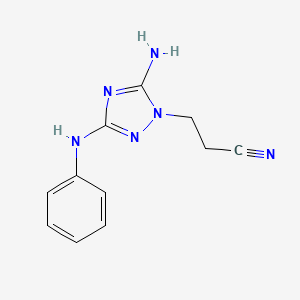
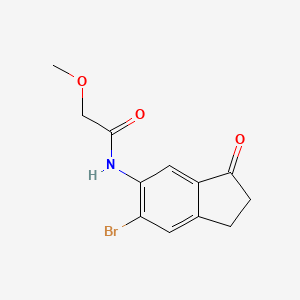
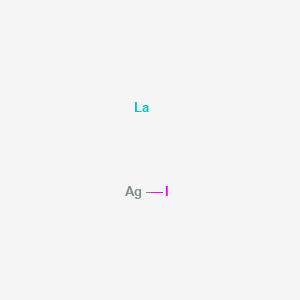
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
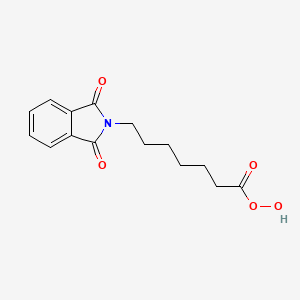
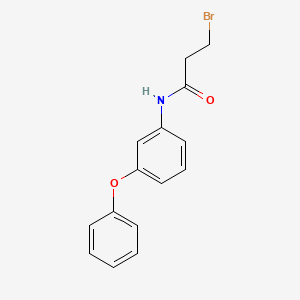
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
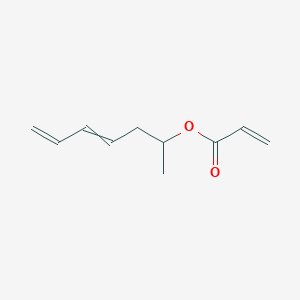
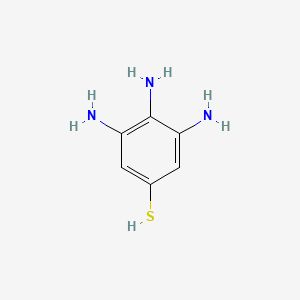
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
